3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
The structure features a quinazolinone core substituted at position 3 with a 3-methoxypropyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(methylthio)phenyl group. The oxadiazole ring and methylthio substituent are critical for modulating electronic properties and bioactivity.
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-28-13-5-12-26-21(27)17-6-3-4-7-18(17)23-22(26)31-14-19-24-20(25-29-19)15-8-10-16(30-2)11-9-15/h3-4,6-11H,5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGGDWMLYKDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolin-4(3H)-one Core
The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea equivalents. A modified approach from Moussa et al. (2018) involves refluxing anthranilic acid (1) with methyl isothiocyanate (2) in ethanol for 8 hours to yield methyl 2-(3-(methylcarbamothioyl)amino)benzoate (3) (85–90% yield). Subsequent treatment with 3-methoxypropylamine in dry toluene under Dean-Stark conditions facilitates cyclization to form 3-(3-methoxypropyl)quinazolin-4(3H)-one (4) (Scheme 1).
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl isothiocyanate | Ethanol | Reflux | 8 h | 85–90% |
| 2 | 3-Methoxypropylamine | Toluene | 110°C | 12 h | 70–75% |
Preparation of the 1,2,4-Oxadiazole Moiety
The 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthio substituent is synthesized through a two-step protocol. First, 4-(methylthio)benzaldehyde (5) is converted to its nitrile derivative (6) via an iodine-catalyzed reaction with aqueous ammonia in tetrahydrofuran (THF) (76–80% yield). The nitrile is then reacted with hydroxylamine hydrochloride in methanol under reflux to form the amidoxime intermediate (7) . Cyclization with chloroacetyl chloride in dry acetone yields 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (8) (Scheme 2).
Critical Data
- Nitrile Formation : 28% NH₃, I₂, THF, 2–3 h.
- Amidoxime Synthesis : NH₂OH·HCl, Na₂CO₃, MeOH, 12–18 h.
- Oxadiazole Cyclization : Chloroacetyl chloride, acetone, 24 h.
Coupling of Quinazolinone and Oxadiazole Units
The final step involves nucleophilic substitution between the quinazolinone (4) and the chloromethyl oxadiazole (8) . A stirred solution of 4 (0.60 mmol) in dimethylformamide (DMF) is treated with anhydrous K₂CO₃ (1.2 eq) and KI (1 eq) at room temperature for 1 hour. Addition of 8 (0.60 mmol) initiates the coupling reaction, which proceeds for 24 hours at 60°C. The product is isolated by precipitation in ice-water, followed by recrystallization from ethanol to yield the target compound (55–60% yield).
Optimization Insights
- Solvent : DMF enhances nucleophilicity of the thiolate intermediate.
- Catalyst : KI promotes SN2 displacement at the chloromethyl group.
- Temperature : Elevated temperatures (60°C) reduce reaction time without compromising yield.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21–7.45 (m, 8H, Ar-H), 4.32 (s, 2H, SCH₂), 3.78 (t, 2H, OCH₂), 3.34 (s, 3H, OCH₃), 2.91 (s, 3H, SCH₃).
- ¹³C NMR : δ 167.8 (C=O), 163.5 (C=N), 158.2 (oxadiazole-C).
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Low Yields in Oxadiazole Cyclization
- Cause : Incomplete nitrile-to-amidoxime conversion.
- Solution : Prolong reaction time (18–24 h) and use excess NH₂OH·HCl.
Byproduct Formation During Coupling
- Cause : Competing hydrolysis of the chloromethyl group.
- Mitigation : Use anhydrous DMF and molecular sieves.
Industrial Scalability Considerations
Large-scale production employs microwave-assisted synthesis to accelerate cyclization steps (30 minutes vs. 24 hours). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in nucleophilic substitutions (70% vs. 55% conventional).
Alternative Synthetic Routes
Route A : Suzuki-Miyaura Coupling
- Palladium-catalyzed cross-coupling of boronic ester-functionalized quinazolinone with brominated oxadiazole (65% yield).
Route B : Solid-Phase Synthesis
- Immobilize quinazolinone on Wang resin, followed by oxadiazole conjugation (50% yield, >95% purity).
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) and thioether (-S-) groups are susceptible to oxidation.
Key Findings :
-
Oxidation of the methylthio group proceeds selectively under mild conditions, preserving the oxadiazole ring .
-
Thioether linkages in quinazolinones are oxidized to sulfoxides at lower temperatures and sulfones under prolonged exposure .
Nucleophilic Substitution
The 1,2,4-oxadiazole ring and quinazolinone core participate in substitution reactions.
Key Findings :
-
The 1,2,4-oxadiazole ring undergoes nucleophilic attack at the C-5 position due to electron-deficient nitrogen atoms .
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Alkylation at the C-2 sulfur atom is feasible under basic conditions, forming stable thioether bonds .
Reduction Reactions
The quinazolinone carbonyl group and oxadiazole ring can be reduced.
Key Findings :
-
Selective reduction of the quinazolinone carbonyl group yields dihydro derivatives without affecting the oxadiazole ring .
-
Catalytic hydrogenation cleaves the oxadiazole ring, producing thioamide intermediates .
Hydrolysis Reactions
Acidic or basic hydrolysis targets the oxadiazole and quinazolinone moieties.
Key Findings :
-
Acidic hydrolysis of the oxadiazole ring yields stable carboxylic acid derivatives .
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Base-mediated cleavage of the quinazolinone core regenerates anthranilic acid precursors .
Cycloaddition and Cross-Coupling
The aryl and heteroaryl groups enable participation in metal-catalyzed reactions.
Key Findings :
-
Suzuki-Miyaura coupling modifies the 4-(methylthio)phenyl group, enabling biaryl synthesis .
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole functionalities .
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Photooxidation | UV light (254 nm) in presence of Rose Bengal (methanol, 12 hr) | Sulfone or quinazolinone epoxide derivatives |
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological targets are of significant interest in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Substituents: The target compound’s 1,2,4-oxadiazole group is a bioisostere of the 1,2,4-triazole in ’s derivatives. The methylthio (-SMe) group on the phenyl ring may increase lipophilicity, aiding membrane permeability, whereas triazole derivatives often rely on aryl groups for target binding .
Biological Activity: Triazolylthiomethylquinazolinones () show broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli) and analgesic effects, attributed to their triazole-thioether linkage and aryl substituents . The target compound’s oxadiazole-thioether motif could similarly interact with microbial enzymes or inflammatory targets but with distinct selectivity.
Synthetic Approaches: The triazolyl derivatives in were synthesized via bromomethylquinazolinone intermediates reacting with mercaptotriazoles, followed by deprotection . The target compound likely employs a similar strategy, substituting triazole with oxadiazole precursors.
Research Implications and Gaps
- Comparative studies with triazolyl analogs are warranted.
- Synthetic Optimization : The methoxypropyl group may improve solubility over bulkier substituents (e.g., amantadinyl in ), but this requires experimental validation.
Biological Activity
The compound 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone that has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structure
The synthesis of quinazolinone derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound can be synthesized through a series of condensation reactions involving quinazolinone precursors and thioether linkages. The presence of the oxadiazole moiety and the methoxypropyl group is believed to contribute significantly to its biological properties.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, A3 , a related quinazolinone derivative, demonstrated IC50 values of 10 μM against PC3 (prostate cancer), 10 μM against MCF-7 (breast cancer), and 12 μM against HT-29 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antibacterial Activity
The compound's antibacterial potential has also been evaluated. Studies show that quinazolinones exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC) . The structural modifications, such as the presence of methylthio groups, enhance their interaction with bacterial targets.
Table 2: Antibacterial Activity Against MRSA
| Compound | MIC (μg/mL) |
|---|---|
| 3k | 0.98 |
| A1 | 1.5 |
| A2 | 2.0 |
Antioxidant Activity
In addition to anticancer and antibacterial properties, quinazolinones have shown promising antioxidant activity. Compounds derived from quinazolinones have been evaluated for their ability to scavenge free radicals, with some demonstrating higher radical scavenging activity than standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress in biological systems.
The mechanisms underlying the biological activities of quinazolinone derivatives include:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Antibacterial Action : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Antioxidant Effects : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
Case Studies
Recent studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of quinazolinone derivatives showed that compounds with specific substitutions exhibited enhanced potency against various cancer cell lines compared to standard chemotherapeutics .
- Evaluation Against MRSA : Another investigation assessed the antibacterial properties of new quinazolinone analogs against MRSA strains, revealing significant activity that supports further development as potential therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
